1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone
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Overview
Description
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound with a complex structure that includes a piperidine ring, a nitro group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents.
Major Products
Oxidation: The major product is the corresponding amine derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted piperidine derivatives.
Scientific Research Applications
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-propanone
- 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-butanone
- 1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-pentanone
Uniqueness
1-[5-(3-Methylpiperidino)-2-nitrophenyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[5-(3-methylpiperidin-1-yl)-2-nitrophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-7-15(9-10)12-5-6-14(16(18)19)13(8-12)11(2)17/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBIHHOXKMPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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